molecular formula C13H18N4O2 B7575205 2-amino-2-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide

2-amino-2-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide

Cat. No. B7575205
M. Wt: 262.31 g/mol
InChI Key: GMTMCLYLWXTDDB-UHFFFAOYSA-N
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Description

2-amino-2-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide, also known as AMPP, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the benzimidazole family and has a molecular weight of 324.4 g/mol.

Mechanism of Action

The mechanism of action of 2-amino-2-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. This compound has also been shown to modulate the expression of certain genes involved in neuroprotection and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and reactive oxygen species, which are known to contribute to the pathogenesis of several diseases. This compound has also been shown to increase the activity of certain antioxidant enzymes, which protect cells from oxidative damage. In addition, this compound has been reported to increase the levels of certain neurotransmitters, which are important for maintaining normal brain function.

Advantages and Limitations for Lab Experiments

2-amino-2-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be easily synthesized in large quantities. However, this compound has some limitations as well. It has low solubility in water, which can make it difficult to work with in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 2-amino-2-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide. One area of interest is the development of more efficient synthesis methods for this compound and its analogs. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases, such as cancer and cardiovascular disease. Furthermore, the elucidation of the mechanism of action of this compound could lead to the development of more targeted and effective therapies. Overall, this compound has significant potential for therapeutic use and warrants further investigation.

Synthesis Methods

2-amino-2-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide can be synthesized by reacting 2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid with 2-aminopentan-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with methyl iodide to obtain this compound. This synthesis method has been reported in several research articles and has been found to be efficient and reproducible.

Scientific Research Applications

2-amino-2-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. This compound has also been shown to have potential as a treatment for Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, this compound has been investigated for its potential use as a diagnostic tool for cancer and other diseases.

properties

IUPAC Name

2-amino-2-methyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-3-6-13(2,14)11(18)15-8-4-5-9-10(7-8)17-12(19)16-9/h4-5,7H,3,6,14H2,1-2H3,(H,15,18)(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTMCLYLWXTDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(=O)NC1=CC2=C(C=C1)NC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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